5,7-Dinitrosoquinolin-8-ol
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Overview
Description
5,7-Dinitrosoquinolin-8-ol is a chemical compound with the molecular formula C9H5N3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of nitroso groups at the 5 and 7 positions and a hydroxyl group at the 8 position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dinitrosoquinolin-8-ol typically involves the nitration of quinolin-8-ol followed by the reduction of the nitro groups to nitroso groups. One common method involves the use of nitric acid and sulfuric acid to nitrate quinolin-8-ol, producing 5,7-dinitroquinolin-8-ol. This intermediate is then reduced using hydrazine hydrate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dinitrosoquinolin-8-ol undergoes various chemical reactions, including:
Reduction: The nitroso groups can be reduced to amino groups using reducing agents such as hydrazine hydrate.
Substitution: The compound can participate in substitution reactions, particularly at the nitroso and hydroxyl positions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the reduction of nitro groups to nitroso groups.
Sodium Borohydride (NaBH4): Used to produce reactive hydride σ-complexes.
Acetic Acid: Used in the protonation of σ-complexes.
Major Products Formed
5-Aminopyrido[2,3-d]pyridazin-8(7H)-one: Formed from the reaction with hydrazine hydrate.
5,7-Dinitro-5,6-dihydroquinolin-8-ol: Formed from the reaction with NaBH4 and acetic acid.
Scientific Research Applications
5,7-Dinitrosoquinolin-8-ol has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of 5,7-Dinitrosoquinolin-8-ol is not well understood. it is believed to exert its effects through interactions with various molecular targets and pathways. The nitroso groups may participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,7-Diiodoquinolin-8-ol: A derivative with iodine atoms at the 5 and 7 positions.
5,7-Dinitroquinolin-8-ol: A precursor in the synthesis of 5,7-Dinitrosoquinolin-8-ol.
5,7-Dibromoquinolin-8-ol: A derivative with bromine atoms at the 5 and 7 positions.
Uniqueness
This compound is unique due to the presence of nitroso groups, which impart distinct chemical reactivity compared to other quinoline derivatives. This makes it a valuable compound for various chemical and biological studies.
Properties
CAS No. |
64374-38-5 |
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Molecular Formula |
C9H5N3O3 |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
5,7-dinitrosoquinolin-8-ol |
InChI |
InChI=1S/C9H5N3O3/c13-9-7(12-15)4-6(11-14)5-2-1-3-10-8(5)9/h1-4,13H |
InChI Key |
CWBQMQCJWMGDAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=O)N=O)O)N=C1 |
Origin of Product |
United States |
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